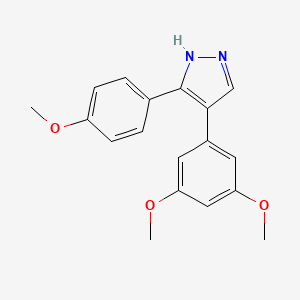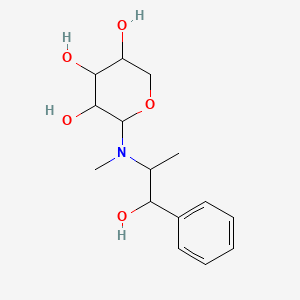![molecular formula C25H24N6O3S B14942252 Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-oxo-1,3-thiazolan-5-yliden}acetate](/img/structure/B14942252.png)
Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-oxo-1,3-thiazolan-5-yliden}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a quinazoline moiety, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the quinazoline moiety and the dimethylphenyl group. The final step involves the esterification of the compound to form the methyl acetate derivative. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various amines.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate
- Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate
Uniqueness
The uniqueness of Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H24N6O3S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
methyl (2Z)-2-[2-(2,4-dimethylphenyl)imino-3-[(E)-N'-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
InChI |
InChI=1S/C25H24N6O3S/c1-13-6-8-18(15(3)10-13)29-25-31(22(33)20(35-25)12-21(32)34-5)23(26)30-24-27-16(4)17-11-14(2)7-9-19(17)28-24/h6-12H,1-5H3,(H2,26,27,28,30)/b20-12-,29-25? |
InChI Key |
CMPFNNFHFJRCBF-NQDAVXOOSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N=C2N(C(=O)/C(=C/C(=O)OC)/S2)/C(=N/C3=NC(=C4C=C(C=CC4=N3)C)C)/N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2N(C(=O)C(=CC(=O)OC)S2)C(=NC3=NC(=C4C=C(C=CC4=N3)C)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942171.png)

![ethyl 4-[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperazine-1-carboxylate](/img/structure/B14942181.png)
![6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B14942183.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B14942184.png)
![(3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14942189.png)
![N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-N-(1,3-benzodioxol-5-yl)methanesulfonamide](/img/structure/B14942201.png)

![Methyl 6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B14942217.png)
![11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B14942221.png)
![3-(4-chlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942229.png)
![N-acetyl-N'-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14942230.png)

![5-(3,4,5-Trimethoxyphenyl)naphtho[2,3-d][1,3]dioxole](/img/structure/B14942238.png)
